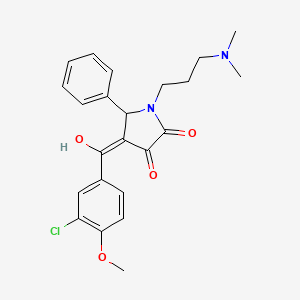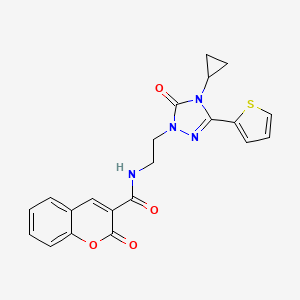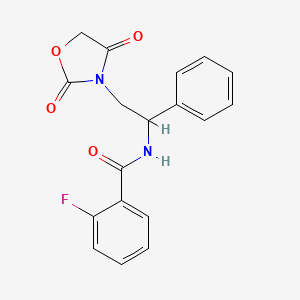
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an amide, an ether, a hydroxyl group, and a phenyl ring, which may contribute to its reactivity and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The regiospecific nature of these reactions is crucial for obtaining the desired product with the correct structural orientation, which can be confirmed through techniques such as single-crystal X-ray analysis.
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been obtained using Density Functional Theory (DFT) calculations, which provide insights into the geometry, vibrational spectra, and potential energy distribution of the vibrational modes . These studies help in understanding the intramolecular charge transfer and the stability of the molecule, which are influenced by hyperconjugative interactions and charge delocalization . Such theoretical analyses are essential for predicting the behavior of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including Natural Bond Orbital (NBO) analysis, which reveals intermolecular electronic interactions and their stabilization energies . Additionally, the global and local reactivity descriptors have been determined, which can predict how the compound might react under different chemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from studies on related molecules. For instance, the NLO (Non-Linear Optical) properties of molecules with similar structures have been investigated, which could suggest potential applications in optical materials . Charge distributions from Mulliken population and Molecular Electrostatic Potential (MEP) analyses correlate with the observed reactivity and biological potential of these compounds . Furthermore, the molecular docking results can provide a basis for predicting the biological effects of the compound .
Scientific Research Applications
Chemical Synthesis and Library Generation
This compound, a ketonic Mannich base derivative, is used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions include the production of dithiocarbamates, thioethers, and various other derivatives through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles. This diversity is crucial for the development of novel chemical entities in medicinal chemistry and materials science (Roman, 2013).
Antimicrobial Applications
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These novel substances, upon reaction with various agents, have shown potential as antibacterial agents. This underlines the importance of this compound in the development of new antimicrobial drugs, a critical area in the fight against antibiotic-resistant bacteria (Kumar, Kumar, & Nihana, 2017).
Synthesis of Complexes and Study of Molecular Interactions
The compound is involved in the synthesis of various complexes, such as silver(i) complexes. It plays a role in creating structurally complex molecules with potential applications in materials science and catalysis. These studies also contribute to a better understanding of molecular interactions and bonding in complex chemical systems (Reger et al., 2003).
Development of Novel Organic Salts
Research shows its use in creating several supramolecular adducts with carboxylic acids, leading to the formation of organic salts. These salts, characterized by various techniques like XRD and IR, have potential applications in the field of crystal engineering and material sciences (Fang et al., 2020).
Green Chemistry Applications
In the context of green chemistry, derivatives of this compound have been used in eco-friendly methodologies for synthesizing aromatic esters, which are key ingredients in cosmetics. This showcases the compound's role in sustainable chemical processes and its contribution to the cosmetic industry (Villa et al., 2005).
Exploration in Material Sciences
This compound and its derivatives are explored in the field of material sciences, particularly in the synthesis and study of nonlinear optical absorption properties. Such studies are crucial for the development of optical devices and materials with specific light absorption characteristics (Rahulan et al., 2014).
Future Directions
properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-25(2)12-7-13-26-20(15-8-5-4-6-9-15)19(22(28)23(26)29)21(27)16-10-11-18(30-3)17(24)14-16/h4-6,8-11,14,20,27H,7,12-13H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJMSOXVWLXFP-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)
![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)
![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)


![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)